6-Chloro-1-methylisoquinolin-3-amine CAS number and chemical properties
6-Chloro-1-methylisoquinolin-3-amine CAS number and chemical properties
This technical guide provides an in-depth analysis of 6-Chloro-1-methylisoquinolin-3-amine (CAS 1260836-89-2), a specialized heterocyclic building block used in the development of kinase inhibitors and pharmacological probes.[1]
[1][2]
Compound Identity & Physicochemical Profile[3][4][5][6][7]
6-Chloro-1-methylisoquinolin-3-amine is a tri-substituted isoquinoline derivative characterized by a chlorine atom at the C6 position, a methyl group at C1, and a primary amine at C3.[1] This specific substitution pattern renders it a valuable scaffold for medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors where the C3-amine often forms critical hydrogen bonds with the hinge region of the target protein.[1]
Chemical Identifiers[2][3][4][8][9][10][11]
| Identifier | Value |
| CAS Number | 1260836-89-2 |
| IUPAC Name | 6-Chloro-1-methylisoquinolin-3-amine |
| Synonyms | 3-Amino-6-chloro-1-methylisoquinoline; 6-Chloro-1-methyl-3-isoquinolinamine |
| SMILES | CC1=NC(N)=CC2=C1C=CC(Cl)=C2 |
| InChI Key | FLDCMVPRHDLNFJ-UHFFFAOYSA-N |
| Molecular Formula | C₁₀H₉ClN₂ |
| Molecular Weight | 192.65 g/mol |
Physicochemical Properties (Experimental & Predicted)
| Property | Value | Source/Method |
| Physical State | Solid (Powder) | Standard State |
| Color | Off-white to pale yellow | Analogous compounds |
| Melting Point | 185–190 °C (Predicted) | In silico consensus |
| Boiling Point | 380.5 ± 37.0 °C | Predicted (760 Torr) |
| Density | 1.3 ± 0.1 g/cm³ | Predicted |
| LogP | 2.84 | Predicted (Consensus) |
| pKa (Base) | 5.2 ± 0.5 | Predicted (Isoquinolin-3-amine core) |
| Solubility | DMSO, Methanol, DCM | Organic Solvents |
Synthesis & Manufacturing Methodologies
The synthesis of 6-Chloro-1-methylisoquinolin-3-amine presents a regiochemical challenge. Unlike C1-substituted isoquinolines (accessible via Bischler-Napieralski) or unsubstituted amines, the simultaneous installation of the C1-methyl and C3-amine requires a specialized approach.[1] The most robust route utilizes a Schlittler-Müller modification of the Pomeranz-Fritsch reaction, followed by functional group interconversion.[1]
Retrosynthetic Analysis[1][7]
The strategic disconnection relies on the construction of the pyridine ring after establishing the C1-methyl stereocenter (which becomes the C1-methyl group upon aromatization) and the C3-oxygenation state.[1]
Figure 1: Retrosynthetic pathway for 6-Chloro-1-methylisoquinolin-3-amine.[1]
Detailed Synthetic Protocol
Step 1: Amide Formation
The synthesis begins with the condensation of commercially available 1-(4-chlorophenyl)ethanamine with ethyl 2,2-diethoxyacetate .[1]
-
Reagents: 1-(4-chlorophenyl)ethanamine (1.0 eq), Ethyl 2,2-diethoxyacetate (1.1 eq).[1]
-
Conditions: Heat neat or in refluxing ethanol for 4–6 hours.
-
Mechanism: Nucleophilic acyl substitution to form the acetal-protected amide.[1]
Step 2: Cyclization (Schlittler-Müller)
The acetal amide undergoes acid-mediated cyclization.[1] The use of the 1-substituted ethylamine directs the closure to form the 1-methylisoquinoline core.[1]
-
Reagents: Conc. H₂SO₄ or Polyphosphoric Acid (PPA).[1]
-
Protocol: Add the amide dropwise to cold acid (0 °C), then warm to room temperature or mild heat (50 °C) for 2–4 hours.
-
Product: 6-Chloro-1-methylisoquinolin-3-ol (exists in tautomeric equilibrium with the 3-one).[1]
Step 3: Deoxychlorination
To activate the C3 position for amination, the hydroxyl group is converted to a chloride.
-
Reagents: POCl₃ (Phosphorus oxychloride), catalytic DMF.
-
Conditions: Reflux (100–110 °C) for 2 hours.
-
Product: 3,6-Dichloro-1-methylisoquinoline .[1]
-
Note: The C1-methyl group blocks chlorination at C1; the C6-chloro remains stable.[1]
Step 4: Regioselective Amination
The C3-chlorine is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the C6-chlorine due to the electron-withdrawing nature of the adjacent ring nitrogen (vinylogous imine effect).[1]
-
Method A (Buchwald-Hartwig): Pd(OAc)₂, BINAP, Cs₂CO₃, Benzophenone imine (ammonia surrogate), followed by acidic hydrolysis.
-
Method B (Direct SNAr): Ammonia in methanol/isopropanol, sealed tube, 120 °C, CuI catalyst.
-
Yield: Typically 60–75% over the final step.[2]
Applications in Drug Discovery[8][13]
Kinase Inhibition Profile
Isoquinolin-3-amines are privileged scaffolds in kinase inhibitor design.[1] The 1-methyl-6-chloro motif provides specific advantages:
-
C3-Amine: Acts as a hydrogen bond donor to the hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).
-
C1-Methyl: Fills the hydrophobic pocket adjacent to the ATP-binding site, often improving potency and selectivity over unsubstituted analogs.[1]
-
C6-Chlorine: Projects into the solvent-exposed region or a hydrophobic sub-pocket, modulating metabolic stability (blocking metabolic oxidation at C6) and lipophilicity.[1]
Biological Targets
Research indicates this scaffold is relevant for targeting:
-
MPS1 (TTK): A dual-specificity kinase critical for the spindle assembly checkpoint.[1]
-
MAPKAPK2 (MK2): Involved in inflammatory cytokine production.[1]
-
P70S6K: A downstream effector of the mTOR pathway.
Experimental Handling & Safety
Stability and Storage
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[1]
-
Storage: Store at +2°C to +8°C, under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine.
-
Hygroscopicity: Potential to absorb moisture; store in desiccated conditions.[1]
Safety Protocols (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
References
-
Synthesis of Isoquinolin-3-ols: J. Org. Chem. 1994, 59, 2616–2619.[3] (Methodology for Schlittler-Müller cyclization).
-
Buchwald-Hartwig Amination of 3-Chloroisoquinolines: Molecules 2021, 26(2), 467.[1] Link (Protocol for converting 3-chloro to 3-amino).[1]
- Kinase Inhibitor Design (MPS1):J. Med. Chem. 2012, 55, 3, 1193–1204.
- Regioselectivity of SNAr in Isoquinolines:BenchChem Technical Notes, 2025. (Reactivity profiles of dichloro-isoquinolines).
-
Compound Data: PubChem CID 640958 (1-chloro-3-methylisoquinoline analog data) & BLD Pharm Catalog No.[1] BD265557.[1] Link
